Cas no 824-79-3 (Sodium toluene-4-sulphinate)

Sodium toluene-4-sulphinate is a white to off-white crystalline powder commonly used as a reducing agent in organic synthesis and photopolymerization reactions. Its key advantages include high solubility in water and polar solvents, facilitating homogeneous reaction conditions. The compound exhibits excellent stability under ambient conditions, ensuring consistent performance in applications such as radical initiation and crosslinking processes. Its sulfinate group acts as an efficient source of sulfonyl radicals, making it valuable in the preparation of sulfones and other sulfur-containing compounds. The product is particularly useful in photoinitiated systems due to its compatibility with UV light exposure, enabling controlled polymerization in coatings and adhesives.
Sodium toluene-4-sulphinate structure
Sodium toluene-4-sulphinate structure
Product Name:Sodium toluene-4-sulphinate
CAS No:824-79-3
MF:C7H8NaO2S
MW:179.19199180603
MDL:MFCD00013136
CID:39999
PubChem ID:87576253
Update Time:2025-09-25

Sodium toluene-4-sulphinate Chemical and Physical Properties

Names and Identifiers

    • Sodium 4-methylbenzenesulfinate
    • SPTS
    • Sodium p-toluenesulphinate hydrate
    • P-Toluenesulfinate Sodium Salt
    • Sodium p-Toluene Sulfinate
    • p-Toluenesulphinic acid sodium salt hydrate
    • p-Toluene sulfinic acid sodium salt
    • P-toluene suifinic acid sodium salt
    • P-Toluene sulfinic acid sodium
    • Sodium toluene-4-sulphinate
    • 4-Toluenesulfinic acid sodium salt
    • p-Toluenesulfinic Acid Sodium Salt
    • Sodium p-tolylsulfinate
    • Sodium p-toluenesulfinate
    • BENZENESULFINIC ACID, 4-METHYL-, SODIUM SALT
    • Sodium 4-toluenesulfinate
    • p-Toluenesulfinic acid, sodium salt
    • p-Toluensulfinan sodny [Czech]
    • 7CKU5W4TRM
    • 4-Methylbenzenesulfinic acid, sodium salt
    • sodium 4-methylbenzene-1-sulfinate
    • Benzenesulfinic acid, 4-methyl-, sodium salt (
    • Benzenesulfinic acid, 4-methyl-, sodium salt (9CI)
    • p-Toluenesulfinic acid, sodium salt (6CI, 8CI)
    • 4-Methylbenzenesulfinic acid sodium salt
    • NSC 4871
    • NSC 9077
    • Sodium p-methylbenzenesulfinate
    • Sodium p-toluenesulfinite
    • MDL: MFCD00013136
    • Inchi: 1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);
    • InChI Key: RGZQXXDYDJKKQA-UHFFFAOYSA-N
    • SMILES: [Na].O=S(C1C=CC(C)=CC=1)O
    • BRN: 4621454

Computed Properties

  • Exact Mass: 178.00600
  • Monoisotopic Mass: 178.006
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 59.3

Experimental Properties

  • Color/Form: White powder
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 340 °C at 760 mmHg
  • Flash Point: 159.4℃
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 59.34000
  • LogP: 2.09870
  • Solubility: Soluble in ethanol, water and ether
  • Merck: 9532
  • Sensitiveness: Hygroscopic

Sodium toluene-4-sulphinate Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:3
  • RTECS:XT4725000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Keep container closed when not in use Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances
  • TSCA:Yes

Sodium toluene-4-sulphinate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Sodium toluene-4-sulphinate Pricemore >>

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Sodium toluene-4-sulphinate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 min, 0 °C; 30 min, rt
Reference
Facile access to sodium arylsulfinates via nucleophilic C-S bond cleavage of 2-(arylsulfonyl)pyrimidines
Kwon, Yujeong; et al, Tetrahedron Letters, 2023, 123,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  4 h, 80 °C
Reference
Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides
Kou, Mengting; et al, Organic Letters, 2022, 24(46), 8514-8519

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, rt → 40 °C
Reference
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; et al, Bioorganic Chemistry, 2022, 128,

Production Method 4

Reaction Conditions
Reference
Reaction of organic sulfur compounds with superoxide anion. III. Oxidation of organic sulfur compounds to sulfinic and sulfonic acids
Oae, Shigeru; et al, Tetrahedron, 1981, 37(1), 37-44

Production Method 5

Reaction Conditions
1.1 Reagents: 1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt) Catalysts: Aluminum chloride Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Convenient method for preparation of aryl sulfinates from arenes and DABSO as the SO2 surrogates
Wang, Tianlei; et al, Tetrahedron Letters, 2018, 59(13), 1183-1187

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane
Reference
Condensed pyridazines. VI. Reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with carbanions and enamines
Oishi, Etsuo; et al, Chemical & Pharmaceutical Bulletin, 1987, 35(7), 2686-93

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
Reference
Copper Mediated C(sp2)-H sulfonylation of aldehydes using a catalytic transient imine directing group
Higham, Joe I.; et al, ChemRxiv, 2021, 1, 1-6

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  6 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Reference
Polysulfide synthesis via visible-light-induced heteroarene-migratory dithiosulfonylation reaction
Wang, Baoxu; et al, Chemical Communications (Cambridge, 2023, 59(47), 7247-7250

Production Method 9

Reaction Conditions
1.1 Reagents: Methyl acrylate Catalysts: Sodium acetate Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  0 °C
Reference
Amine-Catalyzed Copper-Mediated C-H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group
Higham, Joe I. ; et al, Angewandte Chemie, 2022, 61(27),

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  3 h, 70 - 80 °C; 1 h, 80 °C
Reference
Synthesis and fungicidal activity of new pyrrolpyrazole compounds
Wang, Zishi; et al, Youji Huaxue, 2014, 34(10), 2057-2062

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tris(trimethylsilyl)silane Catalysts: Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Toluene ,  Water ;  4 h, 15 °C
1.2 Reagents: Sodium chloride ,  Phosphoric acid Solvents: Water
Reference
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates
Tilby, Michael J.; et al, ACS Catalysis, 2022, 12(10), 6060-6067

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  2 h, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  3 h, reflux
Reference
The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols
Cuadros, Sara; et al, Organic Letters, 2022, 24(16), 2961-2966

Production Method 13

Reaction Conditions
Reference
Nucleophilic substitution of alkyl (or aryl) imidomethyl sulfones. A new convenient synthesis of alkane(or arene)sulfinates
Uchino, Makoto; et al, Chemical & Pharmaceutical Bulletin, 1978, 26(6), 1837-45

Sodium toluene-4-sulphinate Raw materials

Sodium toluene-4-sulphinate Preparation Products

Sodium toluene-4-sulphinate Suppliers

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Sodium toluene-4-sulphinate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Sodium toluene-4-sulphinate Related Literature

Additional information on Sodium toluene-4-sulphinate

Introduction to Sodium toluene-4-sulphinate (CAS No. 824-79-3)

Sodium toluene-4-sulphinate, a compound with the chemical formula C₇H₇NaO₃S, is a significant intermediate in the field of organic synthesis and industrial applications. This compound, identified by its unique CAS number 824-79-3, has garnered attention due to its versatile properties and utility in various chemical processes. The molecule consists of a toluene ring substituted with a sulfinic acid group at the fourth position, which contributes to its reactivity and functionalization potential.

The industrial relevance of Sodium toluene-4-sulphinate stems from its role as a precursor in the synthesis of dyes, pharmaceuticals, and specialty chemicals. Its structure allows for further functionalization, making it a valuable building block in organic chemistry. Recent advancements in synthetic methodologies have highlighted its importance in the development of more complex molecules, particularly in the pharmaceutical sector where precise molecular architecture is crucial.

In recent years, researchers have been exploring the applications of Sodium toluene-4-sulphinate in drug development. Its ability to act as a sulfonating agent has been leveraged in the synthesis of sulfonamide derivatives, which are known for their biological activity. For instance, studies have demonstrated its utility in producing novel sulfonamides with potential antimicrobial and anti-inflammatory properties. These findings underscore the compound's significance in medicinal chemistry and highlight its role in addressing unmet medical needs.

The chemical properties of Sodium toluene-4-sulphinate make it an attractive candidate for various industrial processes. Its solubility in water and polar organic solvents allows for easy integration into diverse reaction systems. Moreover, its stability under standard conditions enhances its practicality in large-scale manufacturing. These characteristics have led to its adoption in industries that require reliable and efficient chemical intermediates.

From an environmental perspective, the use of Sodium toluene-4-sulphinate has been studied for its compatibility with green chemistry principles. Efforts have been made to optimize synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with global trends toward sustainable chemical practices, ensuring that the production and application of this compound are environmentally responsible.

One notable application of Sodium toluene-4-sulphinate is in the field of polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Researchers have investigated its use in developing advanced polymers for applications ranging from automotive components to electronic devices. These innovations demonstrate the compound's broad utility beyond traditional chemical synthesis.

The role of Sodium toluene-4-sulphinate in catalysis has also been a subject of interest. Its sulfonic acid moiety can serve as a Brønsted acid catalyst, facilitating various organic transformations. This capability has been exploited in asymmetric synthesis, where chiral sulfoxides derived from this compound have been used as catalysts or ligands. Such applications highlight the compound's versatility and its potential contribution to cutting-edge synthetic chemistry.

Future research directions for Sodium toluene-4-sulphinate include exploring its role in biocatalysis and enzymatic reactions. The compound's structural features may enable it to interact with enzymes, thereby enhancing reaction efficiency or selectivity. Such studies could open new avenues for using this compound in sustainable and efficient chemical processes.

In conclusion, Sodium toluene-4-sulphinate (CAS No. 824-79-3) is a multifaceted compound with significant applications across multiple industries. Its role as an intermediate in pharmaceutical synthesis, a component in advanced polymers, and a potential catalyst underscores its importance in modern chemistry. As research continues to uncover new uses for this compound, its impact on industrial and scientific advancements is likely to grow further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:824-79-3)Sodium p-toluenesulfinate
sfd18141
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:824-79-3)Sodium p-tolylsulfinate
LE4453;LE1762585
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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